molecular formula C18H28N2O3S2 B2497604 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide CAS No. 2415518-38-4

2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide

Cat. No. B2497604
M. Wt: 384.55
InChI Key: BMKOEEHMWHKFIU-UHFFFAOYSA-N
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Description

2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide is a sulfonamide derivative that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CA IX), a transmembrane protein that is overexpressed in various types of cancer cells.

Mechanism Of Action

The mechanism of action of 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide involves the binding of the compound to the active site of CA IX. This leads to the inhibition of the enzyme's catalytic activity, which results in a decrease in the production of bicarbonate ions and an increase in the acidity of the tumor microenvironment. The acidic microenvironment is detrimental to tumor growth and survival, making CA IX inhibition an attractive strategy for cancer therapy.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide have been extensively studied. The compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It also inhibits angiogenesis and metastasis, which are important processes in cancer progression. In addition, 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide has been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential adjuvant therapy for cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide in lab experiments is its potency and selectivity for CA IX. This makes it a useful tool for studying the role of CA IX in cancer biology. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiotherapy, which could lead to the development of more effective cancer treatments.
One of the limitations of using 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells in culture or in vivo. Another limitation is its potential toxicity, which could limit its use in clinical settings.

Future Directions

There are several future directions for the use of 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide in scientific research. One direction is the development of more potent and selective CA IX inhibitors. Another direction is the investigation of the role of CA IX in other diseases, such as osteoporosis and epilepsy. Additionally, the use of 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide as an adjuvant therapy for cancer could be explored further, with the aim of improving the efficacy of chemotherapy and radiotherapy. Overall, 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide has great potential as a tool for studying the role of CA IX in cancer biology and as a potential therapy for cancer.

Synthesis Methods

The synthesis of 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide involves the reaction of 4-thiomorpholin-4-yloxan-4-ylmethylamine with 2-phenylethanesulfonyl chloride in the presence of a base such as triethylamine. The product is obtained in good yield and purity by recrystallization from a suitable solvent.

Scientific Research Applications

2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide has been extensively used in scientific research as a CA IX inhibitor. CA IX is a promising target for cancer therapy due to its overexpression in hypoxic tumor cells. Inhibition of CA IX leads to a decrease in tumor growth, angiogenesis, and metastasis. 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide has been shown to be a potent and selective inhibitor of CA IX, making it a useful tool for studying the role of CA IX in cancer biology.

properties

IUPAC Name

2-phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S2/c21-25(22,15-6-17-4-2-1-3-5-17)19-16-18(7-11-23-12-8-18)20-9-13-24-14-10-20/h1-5,19H,6-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKOEEHMWHKFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)CCC2=CC=CC=C2)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethane-1-sulfonamide

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